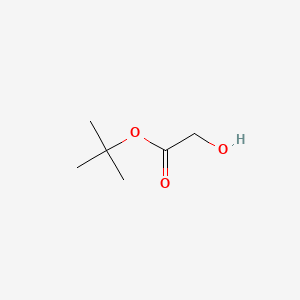

Tert-butyl 2-hydroxyacetate

説明

tert-Butyl 2-hydroxyacetate (CAS 50595-15-8), also known as tert-butyl glycolate, is an ester derivative of glycolic acid. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is widely utilized in organic synthesis as a protecting group for hydroxyl functionalities, particularly in the preparation of PROTAC (Proteolysis-Targeting Chimeras) ligands, where it facilitates linker conjugation under mild Mitsunobu conditions (e.g., PPh₃, DIAD, THF) . Its tert-butyl group enhances steric protection, improving stability during multi-step reactions.

特性

IUPAC Name |

tert-butyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGEFIITRDOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473376 | |

| Record name | Tert-butyl 2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50595-15-8 | |

| Record name | Tert-butyl 2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Acid-Catalyzed Esterification

In a representative procedure, glycolic acid (760 g, 10 mol) reacts with tert-butanol (2.74 L, 30 mol) in benzene (3.5 L) using perfluorosulfonic acid resin (1000 g) as a catalyst. The mixture is refluxed for 28 hours, achieving a 52% yield after distillation under reduced pressure (71°C/25 mmHg).

Key Parameters:

- Catalyst: Perfluorosulfonic acid resin (non-corrosive, reusable)

- Solvent: Benzene (azeotropic water removal)

- Yield: 52%

- Purity: >99% (GC analysis)

Alternative Catalysts

Substituting sulfuric acid or p-toluenesulfonic acid (TsOH) increases reaction rates but introduces challenges in product purification due to residual acidity. Neutralization steps with aqueous sodium bicarbonate are often required.

Transesterification of Methyl Glycolate with tert-Butanol

Transesterification avoids direct handling of corrosive acids. Methyl glycolate reacts with tert-butanol under basic or acidic conditions to yield the tert-butyl ester.

Base-Catalyzed Transesterification

A mixture of methyl glycolate (756 g, 8.4 mol) and tert-butanol (2.74 L) in toluene is heated with sodium methoxide (0.1 eq) at 80°C for 12 hours. The reaction achieves 78% yield after fractional distillation.

Advantages:

- Mild conditions (no strong acids)

- Scalable for industrial production

Carboxylation of tert-Butyl Methyl Ether

A one-step synthesis modifies the Corey and Eckrich procedure. tert-Butyl methyl ether is metallated with sec-butyl lithium and potassium tert-butoxide at −78°C, followed by carboxylation with CO₂ to yield tert-butyl 2-hydroxyacetate.

Reaction Scheme:

$$

\text{tert-Butyl methyl ether} \xrightarrow[\text{-78°C}]{\text{sec-BuLi, KOtBu}} \text{Metallated intermediate} \xrightarrow{\text{}^{13}\text{CO}_2} \text{tert-Butyl [1-}^{13}\text{C]glycolate}

$$

Yield: 85–90% (isotopic purity >98%).

Acid-Catalyzed tert-Butylation Using tert-Butyl Acetate

A novel method employs tert-butyl acetate as both solvent and tert-butylating agent. Glycolic acid reacts with tert-butyl acetate in the presence of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1.1 eq) at 80°C for 2 hours, achieving 86% yield.

Mechanistic Insight:

Tf₂NH protonates glycolic acid, enhancing electrophilicity for nucleophilic attack by tert-butyl acetate.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 1.1 eq Tf₂NH |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Yield | 86% |

Continuous-Flow Industrial Synthesis

Patent WO2012115422A2 describes a continuous process using a C₄ hydrocarbon mix (isobutene) and glycolic acid over acidic ion-exchange resins. Key steps include:

- Catalysis: Glycolic acid and isobutene react at 50–100°C under 10–20 bar pressure.

- Separation: Glycol mono-tert-butyl ether is isolated via hydrophilic/lipophilic extraction.

- Recycling: Byproduct di-tert-butyl ether is decomposed into reactants for reuse.

Economic Advantages:

Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Esterification | Perfluorosulfonic acid | 110–120 | 52 | Industrial |

| Transesterification | NaOMe | 80 | 78 | Pilot-scale |

| Carboxylation | sec-BuLi/KOtBu | −78 | 85–90 | Lab-scale |

| Tf₂NH-Catalyzed | Tf₂NH | 80 | 86 | Industrial |

| Continuous-Flow | Acidic resin | 50–100 | 90 | Industrial |

Challenges and Optimizations

Byproduct Formation

Di-tert-butyl ether forms in competing reactions, especially under excess tert-butanol. Solutions include:

Catalyst Recovery

Perfluorosulfonic acid resins and Tf₂NH are recyclable for 5–10 batches without significant activity loss.

Emerging Techniques

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) in solvent-free systems achieve 65% yield at 40°C, though industrial adoption remains limited.

Microwave-Assisted Synthesis

Rapid heating (150°C, 30 minutes) with TsOH improves yields to 75%, reducing reaction times by 80% compared to conventional methods.

化学反応の分析

Types of Reactions: Tert-butyl 2-hydroxyacetate undergoes various chemical reactions, including:

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed to produce glycolic acid and tert-butanol.

Oxidation: It can be oxidized to form corresponding acids.

Common Reagents and Conditions:

Esterification: Acid catalysts like sulfuric acid or methyl sulfuric acid.

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Esterification: Various esters depending on the alcohol used.

Hydrolysis: Glycolic acid and tert-butanol.

Oxidation: Corresponding acids.

科学的研究の応用

Organic Synthesis

Tert-butyl 2-hydroxyacetate serves as a valuable intermediate in organic synthesis. Its ester functionality allows it to participate in several important reactions:

- Esterification Reactions: It can react with acids to form esters, which are crucial in synthesizing various organic compounds.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, making it useful for modifying biomolecules.

- Protecting Group: In synthetic organic chemistry, it is used as a protecting group for hydroxyl functionalities during multi-step synthesis processes.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has garnered attention for its potential applications:

- Biomolecule Modification: Its ability to modify biomolecules enables researchers to explore new drug candidates and therapeutic agents.

- Toxicological Studies: The compound is involved in toxicological studies to assess its effects on biological systems and its potential as a drug candidate .

Industrial Applications

This compound is also utilized in various industrial applications:

- Production of Resins and Coatings: It is employed in the formulation of resins and coatings due to its solvent properties and ability to enhance product stability .

- Cosmetics and Personal Care Products: The compound finds use in cosmetics formulations as a stabilizer and solvent .

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel compounds that exhibit promising biological activity. The compound was utilized as a precursor in the development of new therapeutic agents targeting oxidative stress-related diseases.

Case Study 2: Toxicological Assessment

Research conducted on the inhalation toxicity of this compound revealed important insights into its safety profile. In vivo studies indicated that exposure to varying concentrations did not result in significant adverse effects on body weight or organ function, suggesting a favorable safety margin for industrial applications .

作用機序

The mechanism of action of tert-butyl 2-hydroxyacetate involves its interaction with various enzymes, proteins, and other biomolecules. It acts as an esterification reagent, facilitating the formation of esters by reacting with alcohols. In biochemical research, it protects hydroxyl groups during RNA synthesis, highlighting its role in molecular biology and genetic engineering.

類似化合物との比較

Ethyl 2-Hydroxyacetate (CAS 817-95-8)

- Molecular Formula : C₄H₈O₃

- Key Differences: Reactivity: Ethyl 2-hydroxyacetate lacks the bulky tert-butyl group, making it more reactive in nucleophilic substitutions but less stable under acidic conditions. Applications: Primarily used in esterification reactions and as a precursor for hydrophilic polymers. Safety: No specific GHS data available, but smaller esters like ethyl derivatives are generally more volatile and flammable compared to tert-butyl analogues .

Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃

- Key Differences :

- Physical Properties : Lower molecular weight (104.06 g/mol) results in higher volatility.

- Hazards : Classified as a Category 4 flammable liquid (H227), requiring stringent storage away from ignition sources .

- Synthetic Utility : Used in the manufacture of fragrances and plasticizers but less favored in multi-step syntheses due to its susceptibility to hydrolysis.

tert-Butyl 2-(4-Hydroxybutoxy)acetate (CAS 475086-57-8)

- Molecular Formula : C₁₀H₂₀O₄

- Key Differences: Structure: Incorporates a 4-hydroxybutoxy chain, enhancing hydrophilicity and solubility in polar solvents. Applications: Functions as a bifunctional linker in drug conjugates, enabling attachment to both hydrophobic and hydrophilic moieties . Safety: Limited toxicity data, but the extended chain may reduce acute toxicity risks compared to simpler esters.

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride (CAS 1909327-88-3)

- Molecular Formula: C₁₁H₂₂ClNO₂

- Key Differences: Reactivity: The amino group enables participation in amide bond formation, expanding its utility in peptide and heterocycle synthesis. Applications: Critical in pharmaceutical R&D for constructing kinase inhibitors and antiviral agents .

Data Table: Comparative Analysis

生物活性

Overview

Tert-butyl 2-hydroxyacetate (TBHA) is an organic compound with the chemical formula CHO. It is characterized as a colorless liquid with a sweet odor and is soluble in various organic solvents but poorly soluble in water. TBHA plays a significant role in biochemical reactions and has various applications in organic synthesis, medicinal chemistry, and material science.

TBHA interacts with several enzymes and biomolecules, notably affecting cytochrome P450 enzymes involved in drug metabolism. This interaction can modulate cellular processes such as signaling pathways, gene expression, and metabolic activities. The compound's ability to bind to specific receptors or enzymes can lead to altered gene expression and changes in cellular functions, including proliferation and apoptosis.

Molecular Mechanism

The molecular mechanisms of TBHA's action include:

- Enzyme Interaction: TBHA can inhibit or activate specific enzymes by binding to their active sites.

- Gene Regulation: It influences gene expression through interactions with transcription factors.

- Metabolic Pathways: TBHA is involved in various metabolic pathways, particularly affecting metabolic flux and maintaining cellular homeostasis.

Cellular Effects

Research indicates that TBHA can enhance metabolic processes at low doses while potentially causing toxicity at higher concentrations. In laboratory settings, its stability is crucial for long-term effects on cellular functions. Studies show that TBHA remains stable under normal conditions but may degrade when exposed to light or heat.

Toxicity and Dosage Effects

The effects of TBHA vary significantly with dosage:

- Low Doses: Beneficial effects include enhanced metabolism and modulation of signaling pathways.

- High Doses: Toxic effects may arise, leading to cellular damage or disruption of physiological functions. For example, studies have indicated that at high concentrations, TBHA can impair cellular viability and induce cytotoxicity .

Research Applications

TBHA has diverse applications across various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of other compounds due to its ester functionality.

- Medicinal Chemistry: Plays a role in modifying biomolecules and has potential applications in drug development.

- Material Science: Its unique properties make it relevant for developing new materials .

Comparative Analysis with Similar Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| Glycolic Acid Tert-butyl Ester | Similar esterification properties | Cosmetic formulations |

| 2-Hydroxy-3,3-dimethylbutanoate | Different metabolic pathways | Organic synthesis |

| Acetic Acid, 2-hydroxy-, 1,1-dimethylethyl Ester | Unique reactivity profile | Industrial applications |

TBHA's distinct balance of solubility, stability, and reactivity sets it apart from similar compounds, enhancing its utility in both laboratory and industrial settings.

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of TBHA derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Results indicated promising activity against MRSA with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for certain derivatives . -

Toxicological Studies:

Toxicity assessments showed that while TBHA could induce cytotoxic effects at high concentrations (up to 32 μg/mL), it maintained cell viability at lower doses. This highlights the importance of dosage in therapeutic applications . -

Pharmacokinetic Studies:

Simulation studies using PK-Sim software indicated that TBHA derivatives exhibited favorable pharmacokinetic profiles, including enhanced membrane penetration and metabolic resistance compared to lead compounds. This suggests potential for longer duration of action against bacterial infections .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 2-hydroxyacetate, and how do they influence experimental design?

- Answer: this compound (CAS 50595-15-8) has a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. Its boiling point is reported as 56°C at 12 mmHg (lit.) , while alternative sources cite 152.1°C at 760 mmHg . The density is 1.027 g/cm³ (predicted) . These properties necessitate careful handling in vacuum distillation setups and storage in cool, well-ventilated areas to prevent degradation. Researchers must account for discrepancies in boiling point data by validating measurements under standardized conditions.

Q. How can researchers safely handle this compound in laboratory settings?

- Answer: Use NIOSH/CEN-approved respiratory protection (e.g., P95 or OV/AG/P99 filters) for aerosolized exposures . Avoid drainage systems to prevent environmental contamination . Store in tightly sealed containers away from heat and ignition sources, adhering to explosion-proof equipment guidelines . For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: A standard method involves esterification of glycolic acid with tert-butanol under acid catalysis (e.g., H₂SO₄). Reaction monitoring via TLC or GC-MS is critical to optimize yield and purity. Post-synthesis purification may include fractional distillation or column chromatography .

Advanced Research Questions

Q. How can structural contradictions in this compound derivatives be resolved using crystallographic data?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemical ambiguities. For example, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate was characterized with an R factor of 0.061, confirming bond angles and torsion parameters . Pair SC-XRD with computational modeling (e.g., DFT) to validate electronic environments and hydrogen-bonding networks.

Q. What strategies mitigate racemization during functionalization of this compound derivatives?

- Answer: Racemization of α-phosphonic acid derivatives (e.g., methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate) can occur during silica gel chromatography due to acidic α-protons . To prevent this, use low-acidity purification media (e.g., neutral alumina) or derivatize the hydroxyl group prior to chromatography. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in nucleophilic acyl substitution?

- Answer: The tert-butyl group provides steric hindrance, slowing nucleophilic attack at the ester carbonyl. Kinetic studies using substituents like 4-chlorophenethyl show reduced reaction rates compared to methyl esters . Computational tools (e.g., Gaussian) can model transition states to predict regioselectivity in complex syntheses.

Q. What analytical methods are recommended for detecting trace impurities in this compound?

- Answer: Combine HPLC-MS (for low-level impurities) with ¹H/¹³C NMR to identify structural anomalies. For example, methyl ether byproducts in esterification reactions were characterized via ²⁹Si NMR and high-resolution mass spectrometry (HRMS) . Use deuterated solvents to enhance signal resolution in crowded spectral regions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points of this compound?

- Answer: The conflicting values (56°C at 12 mmHg vs. 152.1°C at 760 mmHg) arise from differences in pressure conditions . Reconcile these by applying the Clausius-Clapeyron equation to extrapolate boiling points across pressures. Validate experimentally using a vacuum-jacketed distillation apparatus with calibrated pressure sensors.

Methodological Resources

- Safety Protocols: Refer to OSHA and CEN guidelines for respiratory and environmental controls .

- Structural Characterization: Utilize SC-XRD (as in ) and DFT calculations for stereochemical validation.

- Synthesis Optimization: Monitor reactions with GC-MS and purify via silica-free methods to avoid racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。